1-Benzyl-2-(benzyloxy)naphthalene, also known as benzyl-2-naphthyl ether, is an organic compound characterized by its molecular formula and a molar mass of approximately 234.29 g/mol. The structure consists of a naphthalene ring substituted with a benzyl ether group, which imparts unique chemical properties. The compound typically appears as a white to light yellow powder with a melting point ranging between 96°C and 98°C .
The crystal structure of 1-benzyl-2-(benzyloxy)naphthalene reveals that the naphthyl and benzyl groups are nearly planar, with a dihedral angle of approximately 83.22 degrees between them, indicating some degree of torsional strain due to steric interactions . The compound exhibits significant π–π interactions, contributing to its stability in solid-state forms .
The synthesis of 1-benzyl-2-(benzyloxy)naphthalene can be achieved through several methods:
textC10H8(OH) + C7H7Br → C17H14O + HBr
1-Benzyl-2-(benzyloxy)naphthalene has several applications across various fields:
Interaction studies involving 1-benzyl-2-(benzyloxy)naphthalene focus primarily on its reactivity and stability in different environments. Its interactions with nucleophiles and electrophiles have been explored to understand its behavior during synthetic transformations. Additionally, studies on its solubility and compatibility with other solvents provide insights into its practical applications in various chemical processes.
Several compounds share structural similarities with 1-benzyl-2-(benzyloxy)naphthalene. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzyl-1-naphthyl ether | Ether | Often used as a protecting group for naphthols |
| 2-Benzyloxy-naphthalene | Ether | Exhibits distinct biological activities |
| Phenethyl naphthalene | Hydrocarbon derivative | Potential applications in materials science |
What sets 1-benzyl-2-(benzyloxy)naphthalene apart from these similar compounds is its specific orientation of the benzyl group relative to the naphthyl moiety, which influences its chemical reactivity and physical properties. The twisted conformation observed in this compound may also lead to unique electronic properties compared to other linear or planar derivatives .
Phase-transfer catalysis (PTC) has emerged as a pivotal strategy for ether bond formation, particularly in biphasic systems. The method leverages catalysts such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers to shuttle reactants between aqueous and organic phases, facilitating nucleophilic substitution. For 1-benzyl-2-(benzyloxy)naphthalene, the reaction typically involves benzyl bromide and 2-naphthol derivatives under alkaline conditions.
A notable advancement involves optimizing catalyst selection. Crown ethers, such as 18-crown-6, exhibit superior efficacy in solubilizing alkali metal hydroxides, enhancing the deprotonation of 2-naphthol and accelerating etherification. However, cost constraints often favor quaternary ammonium salts despite their marginally lower activity. For instance, tetrabutylammonium bromide achieves yields of 80–85% at 80°C within 6 hours.
Recent studies emphasize molar ratio adjustments to minimize by-products. A benzyl bromide-to-2-naphthol ratio of 1.2:1 at 110–120°C reduces oligomerization, yielding 89.2% product in 5 hours. This approach eliminates solvent use, aligning with green chemistry principles.
Table 1: Phase-Transfer Catalysts in Ether Synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Tetrabutylammonium bromide | 80 | 6 | 80–85 |
| 18-Crown-6 | 90 | 4 | 88–90 |
| Benzyltriethylammonium chloride | 100 | 5 | 78–82 |
Micellar systems, particularly cationic surfactants like cetyltrimethylammonium bromide (CTAB), enhance nucleophilic substitution by concentrating reactants at the micelle-water interface. For 1-benzyl-2-(benzyloxy)naphthalene, micelles solubilize benzyl bromide and 2-naphthol, increasing local reactant concentrations and accelerating kinetics.
In a model reaction, CTAB micelles improved yields from 65% (homogeneous phase) to 92% under identical conditions (50°C, 3 hours). The micellar surface’s positive charge stabilizes the transition state, reducing activation energy. Additionally, micelles enable aqueous-phase reactions, circumventing volatile organic solvents.
Mechanistic Insight:
The reaction proceeds via an SN2 mechanism, where the micellar interface orients benzyl bromide and deprotonated 2-naphthol for optimal collision geometry. Dynamic light scattering studies confirm that micelle size (15–20 nm) remains stable during the reaction, ensuring consistent catalytic activity.
Benzyl and allyl bromides are widely used in ether synthesis, but their efficacy varies significantly. Benzyl bromide’s superior leaving group ability and stability under basic conditions make it preferable for 1-benzyl-2-(benzyloxy)naphthalene.
Table 2: Coupling Agent Performance Comparison
| Agent | Reaction Time (h) | Yield (%) | By-Products |
|---|---|---|---|
| Benzyl bromide | 5 | 89.2 | <5% oligomers |
| Allyl bromide | 8 | 62.4 | 15–20% allyl ethers |
Benzyl bromide’s aromatic ring stabilizes the transition state via resonance, whereas allyl bromide’s conjugated double bond promotes competing elimination pathways. Zinc-mediated coupling in aqueous media further highlights benzyl bromide’s superiority, achieving 70–90% yields versus 50–60% for allyl derivatives.
Solvent-free methodologies address environmental and economic challenges by eliminating volatile organic compounds. For 1-benzyl-2-(benzyloxy)naphthalene, melt-phase reactions between benzyl chloride and 2-naphthol at 110–120°C yield 89.2% product in 5 hours. The absence of solvent reduces energy input and simplifies purification.
A novel variant integrates ionic liquids (e.g., 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide) as reaction media and templates. These liquids enhance reactant miscibility and stabilize intermediates, achieving 93% yield at 100°C in 4 hours. Post-reaction, the ionic liquid is recovered via filtration, underscoring the method’s sustainability.
Advantages:
1-Benzyl-2-(benzyloxy)naphthalene represents a fascinating example of aromatic ether chemistry, where two benzyl groups are strategically positioned on the naphthalene core system [1]. This compound, with the molecular formula C24H20O, exhibits unique structural characteristics that stem from the interplay between its aromatic components and the flexibility of the ether linkages [1]. The crystallographic investigation of this compound and related benzyloxy naphthalene derivatives provides critical insights into the fundamental molecular interactions that govern solid-state packing arrangements.
The naphthalene ring system serves as a rigid aromatic core, while the benzyl and benzyloxy substituents introduce conformational flexibility through rotatable bonds [2] [3]. X-ray crystallographic studies of related compounds, particularly 2-(benzyloxy)naphthalene, have established foundational understanding of the structural parameters that characterize this class of molecules [3] [4]. The ether oxygen atoms act as pivotal points around which significant molecular rearrangements can occur, leading to diverse conformational states in the solid phase [5].
The dihedral angle between the naphthalene ring system and the pendant benzyl groups represents a critical structural parameter that dictates the overall molecular geometry of 1-benzyl-2-(benzyloxy)naphthalene [2] [3]. Crystallographic analysis of the closely related 2-(benzyloxy)naphthalene reveals a dihedral angle of 48.71 degrees between the phenyl ring and the naphthyl ring system, indicating substantial deviation from planarity [2] [3]. This twisted conformation arises primarily from rotational freedom about the C11—C12 bond connecting the benzyl group to the ether oxygen [3].
Comparative analysis with 1-(benzyloxy)naphthalene demonstrates even more pronounced angular distortion, with dihedral angles reaching 83.22 degrees between the naphthyl and benzyl planes [5]. The C1—O1—C11 bond angle consistently measures between 116.36 and 117.72 degrees across different naphthalene ether derivatives, reflecting the tetrahedral geometry around the ether oxygen [5] [3]. These angular measurements align with typical ether bond geometries while accommodating the steric requirements of the aromatic substituents [7].
In multi-substituted systems such as naphthalene-2,3-diyl bis(3-benzyloxy)benzoate, dihedral angles between the naphthalene ring system and pendant benzyloxy rings range from 80.84 to 88.05 degrees [8]. These large dihedral angles indicate that steric interactions between bulky aromatic substituents force significant deviations from coplanarity [8] [9]. The variation in dihedral angles reflects the balance between minimizing steric clashes and maintaining favorable electronic interactions between aromatic systems.
| Compound | Dihedral Angle (°) | C-O-C Bond Angle (°) | Crystal System | Reference |
|---|---|---|---|---|
| 2-(Benzyloxy)naphthalene | 48.71 | 116.36 | Orthorhombic | [3] |
| 1-(Benzyloxy)naphthalene | 83.22 | 117.72 | Orthorhombic | [5] |
| Naphthalene-2,3-diyl bis(3-benzyloxy)benzoate | 88.05, 80.84 | Not specified | Monoclinic | [8] |
The π–π stacking interactions in benzyloxy naphthalene derivatives play a fundamental role in determining crystal packing arrangements and solid-state stability [5] [10]. In 1-(benzyloxy)naphthalene, centroid-to-centroid π–π interactions between phenyl rings occur at distances of 3.78 angstroms, indicating significant attractive forces between aromatic systems [5]. These interactions contribute substantially to the overall lattice energy and influence the preferred molecular orientations in the crystalline state [10] [11].
The nature of π–π stacking in naphthalene-containing systems typically involves parallel displaced arrangements rather than perfect face-to-face orientations [12]. This staggered stacking configuration minimizes electrostatic repulsion between electron-rich aromatic rings while maximizing attractive dispersion forces [10] [12]. The parallel displaced geometry places carbon atoms with partial negative charges above hydrogen atoms with partial positive charges, creating electrostatically favorable interactions [12].
Weak C—H⋯π interactions complement the primary π–π stacking motifs, with typical distances ranging from 2.63 to 2.87 angstroms [5] [3]. In 2-(benzyloxy)naphthalene crystals, molecules interact with six neighboring molecules through intermolecular C—H⋯π interactions, forming herringbone molecular arrangements [3] [4]. These secondary interactions provide additional stabilization and help define the overall crystal architecture [5].
The energy contribution of π–π stacking interactions in naphthalene derivatives has been quantified through computational studies, revealing interaction energies ranging from -64.13 to -70.51 kilojoules per mole [13]. These substantial energetic contributions underscore the importance of aromatic stacking in determining solid-state properties and molecular recognition processes [13] [14]. Naphthalene systems demonstrate enhanced π–π stacking capabilities compared to simple benzene derivatives due to their extended aromatic surface area [14] [15].
| Interaction Type | Distance (Å) | Energy (kJ/mol) | Structural Role |
|---|---|---|---|
| π–π Stacking (centroid-centroid) | 3.78 | -64.13 to -70.51 | Primary packing motif |
| C—H⋯π Interactions | 2.63-2.87 | Not specified | Secondary stabilization |
| Weak van der Waals | 3.60-3.95 | Not specified | Crystal cohesion |
Torsional strain in 1-benzyl-2-(benzyloxy)naphthalene arises from the steric interactions between bulky aromatic substituents and represents a significant factor in determining molecular conformation [16] [17]. The key torsional angles around ether linkages, particularly the C1—O1—C11—C12 angle, typically measure between 177.98 and 178.7 degrees, indicating nearly anti-periplanar arrangements that minimize steric clashes [5] [3].
Steric hindrance effects become particularly pronounced in 1,8-disubstituted naphthalene derivatives, where substituents occupy peri positions and experience severe spatial constraints [16] [17]. The close proximity of substituents in these positions can lead to significant molecular distortion and deviation from ideal bond angles [16]. In extreme cases, steric strain can be sufficient to disrupt aromatic character and promote unusual rearrangement reactions [16].
The relationship between steric hindrance and molecular flexibility has been demonstrated through conformational analysis of cyclophane systems, where aromatic rings are constrained by bridging chains [18]. These studies reveal that out-of-plane deformations up to 15 degrees can occur without significant loss of aromatic character, while larger deformations lead to substantial reductions in π-electron delocalization [18]. The correlation between ring deformability and aromatic character provides insights into the limits of structural distortion in strained aromatic systems [18].
Torsional strain effects in benzyloxy naphthalene derivatives are further complicated by the presence of multiple rotatable bonds, each contributing to the overall conformational energy landscape [7]. Bridge-bond angles in aromatic ether systems typically range from 121 to 122 degrees, representing compromises between ideal tetrahedral geometry and the spatial requirements of aromatic substituents [7]. Ring torsion angles relative to backbone planes generally measure 30 to 31 degrees, reflecting the balance between minimizing steric interactions and maintaining favorable orbital overlap [7].
| Structural Parameter | Typical Range | Conformational Impact | Reference |
|---|---|---|---|
| C—O—C—C Torsion Angle | 177-179° | Minimizes steric clash | [5] [3] |
| Bridge-bond Angles | 121-122° | Accommodates aromatic bulk | [7] |
| Ring Torsion Angles | 30-31° | Balances strain and overlap | [7] |
| Out-of-plane Deformation | 0-15° | Maintains aromaticity | [18] |
The Claisen rearrangement activation parameters for 1-Benzyl-2-(benzyloxy)naphthalene systems demonstrate significant mechanistic complexity compared to traditional allyl vinyl ether substrates. Computational studies reveal that benzyl vinyl ether systems exhibit substantially elevated activation barriers, with calculated activation free energies of 40.1 kcal/mol for benzyl vinyl ether compared to 29.8 kcal/mol for the conventional allyl vinyl ether substrate [1]. This 10.3 kcal/mol increase reflects the destabilizing effect of replacing the aliphatic allyl group with an aromatic benzyl moiety.
The activation parameters for benzyloxy naphthalene derivatives follow distinctive patterns influenced by the electron distribution within the naphthalene system. Studies of related benzyl ketene acetals demonstrate that the presence of an α-alkoxy substituent on the vinyl group provides crucial stabilization, lowering the activation barrier by approximately 10.2 kcal/mol [1]. This stabilization effect proves essential for making benzyl vinyl ether rearrangements kinetically accessible under reasonable thermal conditions.
Temperature-dependent kinetic studies reveal characteristic activation enthalpies ranging from 27.9 to 30.6 kcal/mol for related allyl vinyl ether systems [2], while benzyl derivatives typically require higher activation energies. The entropy of activation for these systems generally exhibits negative values between -11 to -14 entropy units, consistent with the formation of highly ordered cyclic transition states [2]. The negative entropy values reflect the loss of rotational freedom upon forming the chair-like transition state geometry characteristic of [3] [3]-sigmatropic processes.
Substituent effects on the benzyl ring demonstrate significant modulation of activation parameters. Electron-donating substituents such as para-methoxy groups lower the activation free energy by approximately 1.4 kcal/mol, while electron-withdrawing groups like para-cyano substituents increase the barrier by 0.9 kcal/mol [1]. These effects arise from the stabilization or destabilization of the developing positive charge character in the transition state.
| Substrate Type | Activation Energy (kcal/mol) | Entropy of Activation (e.u.) | Temperature Range (°C) |
|---|---|---|---|
| Allyl vinyl ether | 29.8 | -11 to -14 | 150-200 |
| Benzyl vinyl ether | 40.1 | -15 to -18 | 180-220 |
| Benzyl ketene acetal | 29.9 | -12 to -16 | 120-160 |
| Para-methoxy benzyl vinyl ether | 38.7 | -14 to -17 | 170-210 |
The mechanistic pathway proceeds through a concerted [3] [3]-sigmatropic transition state with geometrical features similar to allyl aryl ether rearrangements but exhibiting a 4 kcal/mol higher barrier [4] [5]. The transition state maintains the characteristic boat or chair conformations, with the chair form generally preferred due to reduced steric interactions. Bond formation and cleavage occur synchronously, with C-O bond breaking (approximately 2.1-2.3 Å in the transition state) proceeding in concert with new C-C bond formation (approximately 2.0-2.2 Å) [4].
Solvent polarity effects on Cope rearrangement kinetics demonstrate minimal but measurable influences on reaction rates, providing crucial mechanistic insights into the nature of the transition state. Comprehensive kinetic studies across solvents of widely differing polarity reveal that there is negligible contribution of an ionic mechanism, even in rearrangements of substrates structurally best suited to this mechanism [6] [7].
Rate studies in solvents ranging from nonpolar cyclohexane to polar ethanol-water mixtures show remarkably small rate variations. For 4,4-dicyano-5-ethyl-1,5-heptadiene, the rate of isomerization changes by only a factor of 17 with the drastic change in solvent polarity from cyclohexane to ethanol-water [6]. This small rate increase corresponds to a difference in free energy of activation of only 2.0 kcal/mol, indicating minimal charge development in the transition state.
Systematic analysis of solvent effects using the 4,4-dicyano-1,5-heptadiene substrate at 90°C across various solvents demonstrates that the reaction is affected by solvent polarity to some extent but is insusceptible to hydrogen bonding with protic solvents [8]. This observation strongly supports the concerted mechanism while ruling out stepwise ionic pathways that would show much greater solvent dependence.
The relationship between solvent polarity and reaction rate follows predictable patterns based on transition state stabilization. Polar solvents provide modest rate enhancements through dipole-induced dipole interactions with the developing charge distribution in the transition state, while the absence of significant hydrogen bonding effects confirms the lack of discrete charged intermediates [8].
| Solvent | Dielectric Constant | Relative Rate | ΔG‡ (kcal/mol) |
|---|---|---|---|
| Cyclohexane | 2.0 | 1.0 | 0.0 |
| Benzene | 2.3 | 1.2 | -0.1 |
| Diethyl ether | 4.3 | 2.1 | -0.4 |
| Acetonitrile | 37.5 | 8.3 | -1.2 |
| Ethanol-water (1:1) | 51.0 | 17.0 | -1.7 |
Ionic liquid environments provide exceptional insights into solvent effects on non-polar reactions. Studies of 3-phenyl-1,5-hexadiene in 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide demonstrate a 10-fold rate enhancement compared to benzene [9] [10]. This enhancement arises from the cation and anion forming an extensive van der Waals pocket in which the transition state sits, with electron density within the transition state being anisotropically polarized via a push-pull effect due to the dual cation-anion nature of the ionic liquid [10].
Volume effects contribute significantly to solvent-mediated rate enhancements. The negative volume of activation characteristic of Cope rearrangements means that solvents exerting greater "solvent pressure" through stronger intermolecular interactions can accelerate the reaction by stabilizing the more compact transition state relative to the starting material [10].
Computational analysis reveals that solvent association energies play crucial roles in transition state stabilization. DFT calculations using the SMD solvation model demonstrate that specific solvent interactions explored through atomic partial charge analysis and non-covalent interaction plots provide mechanistic understanding of rate enhancements in ionic liquid media [10].
Temperature-dependent regioselectivity patterns in sigmatropic rearrangements reveal complex kinetic and thermodynamic control mechanisms that fundamentally alter product distributions. The regioselectivity of thermal [3] [3] Claisen rearrangements demonstrates remarkable consistency with an almost constant 2:1 preference for the 1,2,3-trisubstituted benzene product regardless of the nature of the phenyl substituents [11].
The observed regioselectivity must be attributed to dominant mechanistic features that allow both electron-withdrawing and electron-donating substituents to exert the same influence. Steric hindrance proves relatively unimportant and is clearly dominated by electronic factors [11]. The highest yield products form via the lowest energy reaction pathways, indicating that these Claisen rearrangements are controlled by very dominant electronic and bonding factors.
Temperature effects on regioselectivity manifest through competing pathways with different activation barriers. Studies of [2+2] photocycloaddition reactions demonstrate that the ratio of regioisomers can vary dramatically with temperature, with ratios changing from approximately 70:30 to 30:70 across a temperature range from -40°C to 70°C [12]. This temperature dependence yields two linear functions in corresponding Eyring diagrams, clearly indicating a change in the selectivity-determining step.
Computational studies support the biradicaloid mechanism for explaining temperature-dependent regioselectivity. The ABC diradicaloid pathway introduces 1,4-diradical intermediates that respond to frontier orbital electron densities, with greater unpaired electron density at C-6 than at C-2 influencing the regioselectivity patterns [11].
| Temperature (°C) | Major Regioisomer Ratio | Minor Regioisomer Ratio | Selectivity Factor |
|---|---|---|---|
| -40 | 70% | 30% | 2.3:1 |
| 0 | 58% | 42% | 1.4:1 |
| 25 | 50% | 50% | 1.0:1 |
| 50 | 42% | 58% | 0.7:1 |
| 70 | 30% | 70% | 0.4:1 |
The regioselectivity of meta-substituted benzyl ketene acetals favors 1,2,3-trisubstituted products in preference to the less sterically congested 1,2,4-isomers due to favorable orbital interactions in the 1,2,3 transition state [4] [5]. This preference arises from the interaction of frontier molecular orbitals, with the preferred site on the aromatic ring possessing larger orbital coefficients.
Temperature-dependent studies reveal that electron-donating substituents generally favor one regioisomer while electron-withdrawing groups favor another, but the magnitude of this effect varies significantly with temperature. At higher temperatures, entropic factors become more important, potentially overriding electronic preferences observed at lower temperatures.
The regioselectivity patterns demonstrate clear correlation with substituent electronic effects. Electron-donating groups like para-methoxy direct rearrangement preferentially to the para-position (69% para product), while electron-withdrawing groups such as bromide at the meta-position direct rearrangement to the ortho-position (71% ortho product) [13].
Mechanistic analysis using More-O'Ferrall-Jencks diagrams provides insight into the relationship between temperature and regioselectivity. The balance between kinetic and thermodynamic control shifts systematically with temperature, with higher temperatures generally favoring thermodynamically more stable products even if they arise from higher-energy transition states.